![molecular formula C22H26N2O B2536397 3-[(4-甲氧基苯基)(哌啶-1-基)甲基]-2-甲基-1H-吲哚 CAS No. 537012-31-0](/img/structure/B2536397.png)

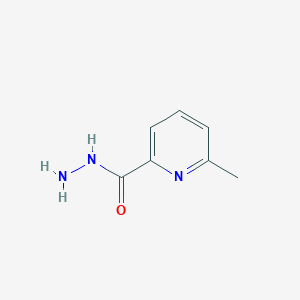

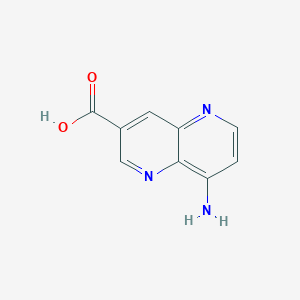

3-[(4-甲氧基苯基)(哌啶-1-基)甲基]-2-甲基-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a piperidin-4-amine with a carboxylic acid in the presence of a coupling agent such as EDCI or HATU to form an amide intermediate. This is followed by the addition of an isocyanate to form a urea intermediate, and then the addition of a guanidine to form the final product.Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with various substituents leading to different properties . For example, the compound may contain a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of intra- and intermolecular reactions, leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing four stereocenters .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on the specific compound and its substituents . For example, piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .科学研究应用

亲核芳香取代和化学反应化合物 3-[(4-甲氧基苯基)(哌啶-1-基)甲基]-2-甲基-1H-吲哚可以发生亲核芳香取代反应,类似结构中已有证据。例如,哌啶与苯中硝基苯衍生物的反应生成相应的哌啶苯衍生物。这些反应不发生碱催化,遵循二级动力学,表明特定的相互作用模式和机理。尽管没有详细说明 3-[(4-甲氧基苯基)(哌啶-1-基)甲基]-2-甲基-1H-吲哚 的直接相互作用,但类似结构的反应机理可以洞察在合成和药物开发中的可能的化学行为和应用 (Pietra & Vitali, 1972).

多巴胺受体亲和力和药物设计与 3-[(4-甲氧基苯基)(哌啶-1-基)甲基]-2-甲基-1H-吲哚 结构相似的芳基环烷胺表明,芳基烷基取代基可以增强与 D2 样受体的结合亲和力的效力和选择性,这是抗精神病药物设计中的一个关键考虑因素。对这些受体的结合亲和力和选择性对于确定化合物的治疗潜力至关重要,表明对类似结构中芳基烷基部分的修饰可能会影响药物的药理学特征和有效性 (Sikazwe et al., 2009).

药代动力学和在肝脏疾病中的保护作用吲哚结构的衍生物,如本例中的衍生物,已显示出显着的药代动力学特性和在慢性肝病中的保护作用。吲哚及其衍生物调节转录因子和相应的信号通路,缓解氧化应激,并调节与肝炎病毒复制、脂肪生成以及乙醇和肝毒性物质代谢相关的酶。详细的药代动力学和广泛的肝脏保护机制表明吲哚衍生物在治疗各种肝脏疾病中的潜在治疗用途 (Wang et al., 2016).

在细胞色素 P450 同工酶抑制中的潜力该化合物的结构提示了与细胞色素 P450 同工酶的潜在相互作用,细胞色素 P450 同工酶是药物代谢中的关键酶。选择性抑制这些酶对于预测和管理药物-药物相互作用非常重要,这是药物开发和药理治疗优化中的一个关键方面。对选择性抑制剂的研究的见解为理解类似结构如何与这些酶相互作用提供了一条途径,这对药物安全性和有效性非常有价值 (Khojasteh et al., 2011).

作用机制

Target of Action

Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .

Mode of Action

It’s worth noting that similar compounds have been synthesized and shown to interact with their targets, resulting in significant antimicrobial activity .

Biochemical Pathways

Similar compounds have been reported to exhibit significant antibacterial and antifungal activity, suggesting that they may affect pathways related to these biological processes .

Pharmacokinetics

Similar compounds have been synthesized and studied for their biological activity .

Action Environment

Similar compounds have been synthesized and studied for their biological activity under various conditions .

安全和危害

未来方向

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

属性

IUPAC Name |

3-[(4-methoxyphenyl)-piperidin-1-ylmethyl]-2-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c1-16-21(19-8-4-5-9-20(19)23-16)22(24-14-6-3-7-15-24)17-10-12-18(25-2)13-11-17/h4-5,8-13,22-23H,3,6-7,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCZJVCINUKQMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride](/img/structure/B2536318.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2536322.png)

![{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2536327.png)

![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2536332.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2536335.png)

![Dibenzo[b,f][1,4]oxazepin-11-amine](/img/structure/B2536336.png)